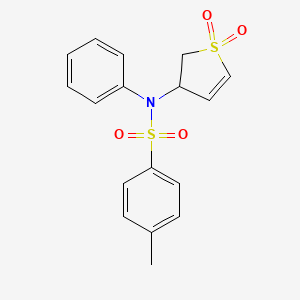

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methyl-N-phenylbenzene-1-sulfonamide

Description

N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-4-methyl-N-phenylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,1-dioxo-2,3-dihydrothiophene ring system linked to a 4-methylbenzene sulfonamide group and an N-phenyl substituent. The compound’s structure combines sulfonamide pharmacophores with a saturated thiophene ring, which is sulfonated at the 1-position. This structural motif is characteristic of bioactive molecules, often associated with enzyme inhibition or receptor modulation due to the sulfonamide group’s ability to act as a hydrogen-bond acceptor/donor .

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S2/c1-14-7-9-17(10-8-14)24(21,22)18(15-5-3-2-4-6-15)16-11-12-23(19,20)13-16/h2-12,16H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZSTOPPNKCPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methyl-N-phenylbenzene-1-sulfonamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 2,3-dihydrothiophene-1,1-dioxide.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

Attachment of the Phenyl Group: The final step involves the coupling of the sulfonamide intermediate with aniline or a substituted aniline derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methyl-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methyl-N-phenylbenzene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.

Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.

Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound is investigated for its role in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with several derivatives documented in the evidence:

Key Observations :

- Thiophene vs. Benzothiazole Core : The target compound’s thiophene ring (1,1-dioxo-2,3-dihydro) differs from the benzothiazole in ’s patented compound. The benzothiazole derivative exhibits enhanced crystallinity, likely due to its planar aromatic system, whereas the partially saturated thiophene in the target compound may confer conformational flexibility .

- Substituent Effects: The 4-methyl group on the benzene ring in the target compound contrasts with the chloro and hydroxy groups in the benzothiazole analog.

- Sulfonamide Variations: Tolylfluanid () contains a fluorinated sulfonamide, which increases metabolic stability compared to non-fluorinated analogs. The target compound lacks halogenation, suggesting possible differences in bioactivity and degradation pathways .

Biological Activity

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methyl-N-phenylbenzene-1-sulfonamide is a complex organic compound notable for its unique structural features, including a thiophene ring, sulfonamide group, and phenyl substituents. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it is characterized by the following structural features:

- Thiophene Ring : Contributes to the compound's electronic properties and potential reactivity.

- Sulfonamide Group : Associated with various biological activities, particularly in pharmaceuticals.

- Phenyl Groups : Enhance hydrophobic interactions and can influence binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes through various mechanisms:

- Hydrogen Bonding : The sulfonamide and amino groups can form hydrogen bonds with target proteins, influencing their activity.

- π-π Interactions : The thiophene ring may engage in π-π stacking with aromatic residues in proteins, enhancing binding affinity.

These interactions suggest potential applications in enzyme inhibition and modulation of biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

| Compound | Activity | Reference |

|---|---|---|

| N-(1,1-Dioxido-thienothiazol)-N-(4-methylphenyl)acetamide | Antibacterial | |

| N-(4-Chlorophenyl)-N-(5-methylthiophenesulfonamide) | Antifungal |

These findings suggest that the compound may also possess similar properties, warranting further investigation.

Anticancer Potential

The structural characteristics of this compound indicate potential anticancer activity. Compounds with thiophene and sulfonamide moieties have been shown to inhibit cancer cell proliferation through various pathways:

- Inhibition of Cell Proliferation : Studies have demonstrated that sulfonamides can interfere with pathways involved in cell division.

| Study | Findings |

|---|---|

| In vitro studies on similar compounds | Significant reduction in cancer cell viability |

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of related thiophene-based sulfonamides on carbonic anhydrase (CA) enzymes. The results indicated that these compounds could effectively inhibit CA activity, suggesting a mechanism for their potential therapeutic use in conditions like glaucoma and edema.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the thiophene ring significantly enhanced antibacterial activity compared to non-thiophene analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-4-methyl-N-phenylbenzene-1-sulfonamide?

- Methodology : Begin with sulfonylation of 4-methyl-N-phenylaniline using chlorosulfonic acid, followed by coupling with 3-amino-1,1-dioxo-2,3-dihydrothiophene. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (70–85%) . Validate intermediates using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How can spectroscopic techniques characterize this compound’s structural integrity?

- Methodology :

- NMR : Analyze H NMR for aromatic protons (δ 7.2–7.8 ppm) and sulfonamide protons (δ 3.1–3.5 ppm). C NMR confirms the dihydrothiophene ring (δ 45–55 ppm for sp³ carbons) .

- FT-IR : Detect sulfonyl S=O stretching at 1150–1350 cm⁻¹ and thiophene ring vibrations at 600–800 cm⁻¹.

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ with <2 ppm error .

Q. What are the common solubility and stability challenges during handling?

- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and non-polar solvents (toluene). Stability assays (HPLC at 25°C/60°C over 72 hours) identify degradation products. Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can computational methods predict reactivity for functionalization of the dihydrothiophene ring?

- Methodology :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to map electron density and identify nucleophilic/electrophilic sites.

- Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to simulate substitution or oxidation pathways .

- Validation : Compare computed activation energies (±2 kcal/mol) with experimental kinetic data (e.g., Arrhenius plots) .

Q. What experimental design strategies optimize catalytic conditions for sulfonamide coupling?

- Methodology :

- Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) via a 2³ factorial matrix. Use ANOVA to identify significant factors (p < 0.05) .

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield (≥90%) and minimize byproducts (<5%) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Replication : Test compound purity (HPLC ≥98%) and confirm target specificity (e.g., kinase inhibition via competitive ELISA).

- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type dependency .

- In Silico Docking : Use AutoDock Vina to validate binding poses against reported protein targets (e.g., COX-2) .

Q. What mechanistic insights explain its dual role in enzyme inhibition and activation?

- Methodology :

- Stopped-Flow Kinetics : Measure binding kinetics (kₒₙ/kₒff) for enzyme-substrate complexes.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.